molecular formula C20H17N5O2 B11396034 N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide

N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide

Cat. No.: B11396034
M. Wt: 359.4 g/mol
InChI Key: WDLUHGGPAIUCCK-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-PHENYLPROPANAMIDE is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of both triazole and pyrimidine rings in its structure contributes to its diverse pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-PHENYLPROPANAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields.

Industrial Production Methods: Industrial production of this compound may involve scaling up the microwave-mediated synthesis or employing alternative methods such as solvent-based cyclization reactions. The use of molecular sieves and dry toluene can enhance the yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-PHENYLPROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. For instance, it inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of the enzyme, forming hydrogen bonds and other interactions that inhibit its activity.

Comparison with Similar Compounds

Uniqueness: N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-PHENYLPROPANAMIDE is unique due to its specific triazolopyrimidine core, which provides a distinct pharmacological profile. Its ability to inhibit CDK2/cyclin A2 selectively makes it a promising candidate for targeted cancer therapy.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C20H17N5O2/c26-17(12-11-14-7-3-1-4-8-14)22-19-23-20-21-16(13-18(27)25(20)24-19)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H2,21,22,23,24,26)

InChI Key

WDLUHGGPAIUCCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC3=NC(=CC(=O)N3N2)C4=CC=CC=C4

Origin of Product

United States

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